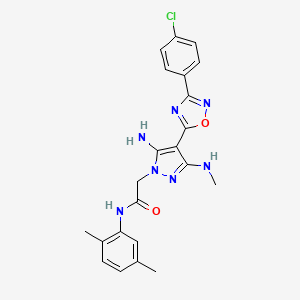

![molecular formula C16H25N3O2 B2482323 (1R*,4R*)-叔丁基-N-[4-(吡啶-2-基氨基)环己基]碳酸酯 CAS No. 1448854-87-2](/img/structure/B2482323.png)

(1R*,4R*)-叔丁基-N-[4-(吡啶-2-基氨基)环己基]碳酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related carbamates involves practical and scalable methods, starting from readily available materials. For example, one approach describes the synthesis of a lymphocyte function-associated antigen 1 inhibitor intermediate through an efficient one-pot, two-step telescoped sequence, achieving high purity and yield (Wenjie Li et al., 2012). Another method outlines the enantioselective synthesis of benzyl carbamates using iodolactamization as a key step, demonstrating the synthesis's efficiency and importance for producing potent CCR2 antagonists (C. Campbell et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds showcases the importance of stereochemistry and functional group positioning in determining the compound's properties and reactivity. For example, the all-cis trisubstituted pyrrolidin-2-one structure was analyzed to determine the relative substitution of the cyclopentane ring, crucial for the synthesis of analogues (H. Weber et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving carbamates often leverage their reactivity for the synthesis of complex molecules. For instance, the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates demonstrates the versatility of carbamates in organic synthesis, enabling the conversion of protected amino groups into ester-type compounds under mild conditions (M. Sakaitani & Y. Ohfune, 1990).

Physical Properties Analysis

The physical properties of carbamates, such as solubility, melting point, and crystal structure, are crucial for their handling and application in synthesis. For example, the crystal structure of a carbocyclic analogue of a protected β-d-2-deoxyribosylamine was determined to facilitate the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (M. Ober et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, play a pivotal role in the utility of carbamates in synthesis and other applications. The study on the synthesis and characterization of tert-butyl and phenylsulfonylalkyl-N-hydroxycarbamates as N-(Boc) nitrone equivalents highlights their role as building blocks in organic synthesis, showcasing the transformation possibilities of carbamates (Xavier Guinchard et al., 2005).

科学研究应用

对映选择性合成和结构研究

- 该化合物被用作手性选择性合成2'-去氧核糖核苷酸环戊类似物的重要中间体。其晶体结构有助于确定环戊烷环的相对取代,这对于理解其化学性质和潜在应用至关重要(Ober等,2004)。

医药化学中立体异构体的合成

- 该化合物参与了对叔丁基((1R, 2S, 5S)-2-氨基-5-(二甲基氨基甲酰)环己基)氨基甲酸叔丁酯的六个立体异构体的立体选择性合成,这些是Xa因子抑制剂合成中的关键中间体。这表明了它在治疗剂开发中的相关性(Wang et al., 2017)。

锂化和取代反应

- 该化合物经历锂化并与各种亲电试剂发生反应,导致取代衍生物的形成。这突显了它在有机合成和新型化学实体开发中的实用性(Smith et al., 2013)。

制药合成中间体

- 它作为(S)-叔丁基1-氧代-1-(1-(吡啶-2-基)环丙基氨基)丙烷-2-基氨甲酸叔丁酯的可扩展合成中间体,是淋巴细胞功能相关抗原1抑制剂制造的中间体。这表明了它在大规模制药生产中的作用(Li et al., 2012)。

CCR2拮抗剂的开发

- 该化合物是强效CCR2拮抗剂高效对映选择性合成过程的一部分。该过程涉及碘内酯化,表明了它在复杂有机合成中的适用性(Campbell et al., 2009)。

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl N-[4-(pyridin-2-ylamino)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-13-9-7-12(8-10-13)18-14-6-4-5-11-17-14/h4-6,11-13H,7-10H2,1-3H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAGKSDCIJORIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

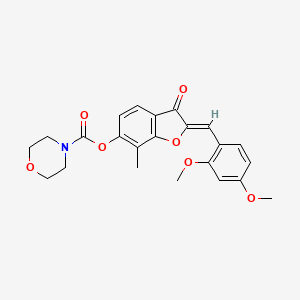

![[(3-Ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimid+](/img/structure/B2482240.png)

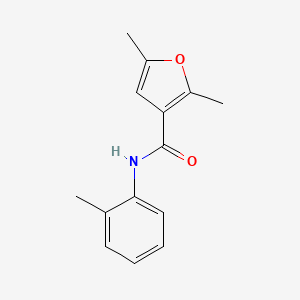

![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2482243.png)

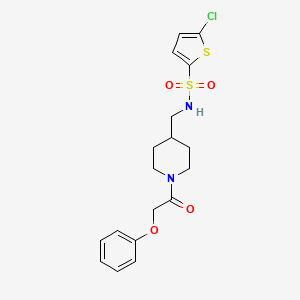

![(E)-3-(4-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2482245.png)

![6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2482247.png)

![2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan](/img/structure/B2482250.png)

![3-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2482251.png)

![6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B2482253.png)

![(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2482254.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2482262.png)

![1-[(1-Imidazolyl)sulfonyl]-4-methylpiperazine](/img/structure/B2482263.png)